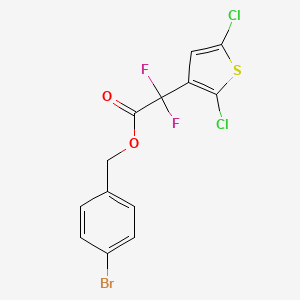
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a bromophenyl group, a dichlorothiophenyl group, and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the esterification of (4-bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with functional groups like azides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Shares structural similarities with other esters containing bromophenyl and dichlorothiophenyl groups.
(4-Chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
(4-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound notable for its potential biological activities. This compound features a bromophenyl group and a dichlorothiophenyl moiety linked to a difluoroacetate structure, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H7BrCl2F2O2S
- CAS Number : 2680528-93-0
- Molecular Weight : 365.07 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom in the bromophenyl group can enhance electron density, potentially increasing the compound's reactivity with enzymes or receptors involved in various signaling pathways. The dichlorothiophenyl group may also contribute to its biological effects by modulating protein interactions or influencing metabolic pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives with bromine substitutions often display enhanced antibacterial properties compared to their chlorine analogs due to increased electron density .
Anticancer Potential
The compound is under investigation for potential anticancer properties. Preliminary studies suggest that the unique structural features of this compound may inhibit tumor growth by interfering with cellular proliferation pathways. The brominated phenyl group may play a crucial role in selectively targeting cancer cells while sparing normal cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C13H7BrCl2F2O2S |
|---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H7BrCl2F2O2S/c14-8-3-1-7(2-4-8)6-20-12(19)13(17,18)9-5-10(15)21-11(9)16/h1-5H,6H2 |
InChI Key |
KSQSIYXRTQZSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















